molecular formula C11H12N4O2 B1331126 Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate CAS No. 20271-37-8

Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate

Cat. No.: B1331126
CAS No.: 20271-37-8
M. Wt: 232.24 g/mol
InChI Key: JTZPCFZHFOAHBG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles

Mechanism of Action

Target of Action

Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate is a derivative of the 1,2,3-triazole family It’s known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes are crucial in the nervous system, regulating the levels of neurotransmitters.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to the inhibition of the target enzymes, altering their normal function.

Biochemical Pathways

The inhibition of ache and buche by triazole derivatives can affect cholinergic neurotransmission . This could potentially impact various physiological processes, including muscle function, pain response, and memory.

Result of Action

The inhibition of ache and buche by triazole derivatives can lead to an increase in acetylcholine levels . This could potentially result in enhanced cholinergic neurotransmission, affecting various physiological processes.

Action Environment

It’s known that the cationic form of 5-amino-1h-1,2,4-triazole-3-carbohydrazide can decrease sensitivity and elevate the nitrogen content of target salts effectively . This suggests that the compound’s action could potentially be influenced by its chemical environment.

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of carbonic anhydrase-II, an enzyme involved in the regulation of pH and ion balance in cells . This inhibition is achieved through binding interactions with the enzyme’s active site, leading to a decrease in its catalytic activity. Additionally, this compound interacts with other biomolecules, such as transporters and receptors, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death through apoptosis . This compound affects key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Furthermore, it modulates the expression of genes associated with cell cycle regulation and apoptosis, thereby impacting cellular function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through competitive binding to the enzyme’s active site, preventing the substrate from accessing the catalytic site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . At lower doses, this compound has demonstrated therapeutic benefits, such as inhibition of tumor growth and reduction of inflammation. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its overall biological activity. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be directed to the nucleus, where it can interact with nuclear receptors and transcription factors, modulating gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-azidoacetate with phenyl isocyanide in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-amino-1-phenyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(14-13-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZPCFZHFOAHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291518
Record name Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20271-37-8
Record name NSC76220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of sodium (2.04 g; 0.089 mole) in ethanol (50 ml) was added to a mixture of phenyl azide (11.9 g; 0.1 mole) and ethyl cyanoacetate (11.3 g; 0.1 mole) and the product gently warmed to 45° C. with stirring for 5 mins. After stirring at ambient temperature for a further 15 minutes the flask was immersed in water at room temperature for 3 hrs. A white solid separated which was filtered off after dilution of the mixture with water and washed with water. Recrystallisation from ethanol gave 18.4 g. (79%) of material of mp 124.5-125.5° C. (lit mp 126°; B. R. Brown, D. L. Hammick and S. G. Heritage J. Chem. Soc. 3820 [1953]).
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2.04 g
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11.9 g
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11.3 g
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50 mL
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Synthesis routes and methods II

Procedure details

To a freshly prepared NaOEt (1.18 mmol) solution in EtOH (0.75 mL) is added ethyl cyanoacetate (100 mg, 0.88 mmol) at 0° C. After stirring at 0° C. for 10 min., azido-benzene (100 mg, 0.84 mmol, prepared according to the method reported by M. Kurumi et al. Heterocycles. 2000, 53, 2809) is added. After the addition, the mixture is allowed to slowly warm up to room temperature and stirred for 14 h. The mixture is then treated with water (3 mL) and extracted with EtOAc (3×3 mL). The combined extracts is concentrated and purified by flash column chromatography (silica gel, 0%-70% EtOAc/hexane) to provide 5-amino-1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester as a white solid (100 mg, 51%). HPLC-MS calculated C11H12N4O2 (M+1+): 233.1. Found: 233.1.
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1.18 mmol
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100 mg
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0.75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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